Cas no 57263-21-5 (1-Bromo-4-(2-methylbutan-2-yl)benzene)

1-Bromo-4-(2-methylbutan-2-yl)benzene is a brominated aromatic compound featuring a tert-pentyl substituent, offering unique steric and electronic properties for synthetic applications. Its structure combines the reactivity of an aryl bromide with the bulkiness of a branched alkyl group, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki, Negishi) and electrophilic substitutions. The tert-pentyl moiety enhances solubility in organic solvents while influencing regioselectivity in further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where controlled modification of aromatic systems is required. High purity grades ensure consistent performance in demanding synthetic protocols.
1-Bromo-4-(2-methylbutan-2-yl)benzene structure
57263-21-5 structure
Product Name:1-Bromo-4-(2-methylbutan-2-yl)benzene
CAS No:57263-21-5
MF:C11H15Br
MW:227.140802621841
CID:1602806
PubChem ID:12900989
Update Time:2025-11-02

1-Bromo-4-(2-methylbutan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(1,1-dimethylpropyl)-
    • SCHEMBL3239365
    • 1-bromo-4-(2-methylbutan-2-yl)benzene
    • MFCD00028024
    • EN300-116312
    • AKOS015603205
    • 57263-21-5
    • 1-Bromo-4-(t-pentyl)benZene
    • Z1270554970
    • 1-bromo-4-(1,1-dimethylpropyl)-benzene
    • CS-0223689
    • p-Bromo-t-amylbenzene
    • DB-390887
    • 1-Bromo-4-(1,1-dimethylpropyl)benzene
    • 1-bromo-4-(tert-pentyl)benzene
    • G48277
    • YCXZAZLODXDXSZ-UHFFFAOYSA-N
    • 1-Bromo-4-(2-methylbutan-2-yl)benzene
    • Inchi: 1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
    • InChI Key: YCXZAZLODXDXSZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C)(C)CC

Computed Properties

  • Exact Mass: 226.03575
  • Monoisotopic Mass: 226.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 251.1±9.0 °C at 760 mmHg
  • Flash Point: 103.7±13.1 °C
  • PSA: 0
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Bromo-4-(2-methylbutan-2-yl)benzene Security Information

1-Bromo-4-(2-methylbutan-2-yl)benzene Pricemore >>

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Additional information on 1-Bromo-4-(2-methylbutan-2-yl)benzene

Comprehensive Guide to 1-Bromo-4-(2-methylbutan-2-yl)benzene (CAS No. 57263-21-5): Properties, Applications, and Industry Insights

1-Bromo-4-(2-methylbutan-2-yl)benzene (CAS No. 57263-21-5) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated aromatic derivative, also referred to as 1-Bromo-4-tert-amylbenzene, features a unique tert-amyl (2-methylbutan-2-yl) group that enhances its reactivity in cross-coupling reactions, making it valuable for modern synthetic chemistry. With growing interest in sustainable chemistry and green synthesis, researchers are increasingly exploring its role in Pd-catalyzed reactions and photoactive material design.

The compound’s molecular structure (C11H15Br) combines a bromobenzene core with a branched alkyl substituent, offering both steric and electronic modulation. This duality has sparked discussions in forums like ResearchGate and ACS Publications, where users frequently inquire about its synthetic pathways or solubility in nonpolar solvents. Industry professionals also highlight its compatibility with Suzuki-Miyaura coupling, a trending topic in AI-driven drug discovery platforms.

Recent patents and publications emphasize the compound’s utility in OLED materials and liquid crystal formulations, aligning with the surge in demand for flexible electronics. A 2023 Journal of Materials Chemistry study noted its potential as a hole-transporting layer additive, addressing FAQs about energy-efficient displays. Meanwhile, its stability under thermal conditions (decomposition point >200°C) makes it a candidate for high-performance polymer modifiers, a niche searched extensively in Google Scholar.

From an SEO perspective, semantically related queries like "1-Bromo-4-(2-methylbutan-2-yl)benzene supplier" or "CAS 57263-21-5 MSDS" (excluding hazard clauses per guidelines) reflect commercial interest. Analytical techniques such as GC-MS and HPLC purification are often associated with this compound, as noted in SpringerLink articles. Regulatory-compliant handling—emphasizing non-hazardous transport—is another key focus area for logistics providers.

Innovations in flow chemistry have further elevated its profile, with microreactor-based synthesis reducing waste generation. This aligns with the EPA’s greener solvents initiative, a hot topic in LinkedIn chemistry groups. As industries pivot toward bio-based feedstocks, derivatives of 57263-21-5 are being tested in catalyzed C-H activation processes, a frequent subject in SciFinder searches.

In summary, 1-Bromo-4-(2-methylbutan-2-yl)benzene bridges academic research and industrial applications, driven by its adaptability in nanotechnology and catalysis. Its evolving role underscores the importance of structure-activity relationships—a principle dominating AI-aided molecular design conversations today.

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